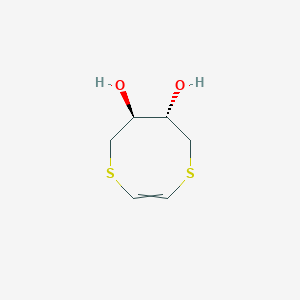
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol: is an organic compound characterized by its unique structure containing a dithiocine ring. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its distinctive chemical properties make it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiol with a diol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the same basic principles as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compound.
Análisis De Reacciones Químicas
Types of Reactions
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dithiocine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Halogenating agents like N-bromosuccinimide (NBS) can be used for introducing halogen atoms into the compound.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives and other functionalized compounds.
Aplicaciones Científicas De Investigación
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol: can be compared with other dithiocine derivatives and related compounds:
Similar Compounds: (6R,7R)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol, 1,4-dithiocane, and 1,4-dithiane.
Uniqueness: The specific stereochemistry of this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
51381-59-0 |
|---|---|
Fórmula molecular |
C6H10O2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
(6S,7S)-5,6,7,8-tetrahydro-1,4-dithiocine-6,7-diol |
InChI |
InChI=1S/C6H10O2S2/c7-5-3-9-1-2-10-4-6(5)8/h1-2,5-8H,3-4H2/t5-,6-/m1/s1 |
Clave InChI |
VOCFRSHIDDKPFS-PHDIDXHHSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CSC=CS1)O)O |
SMILES canónico |
C1C(C(CSC=CS1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)



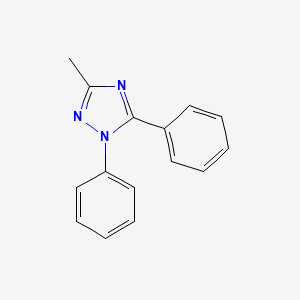

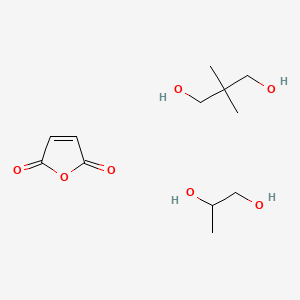
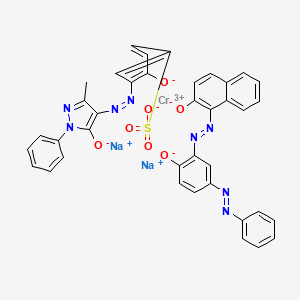
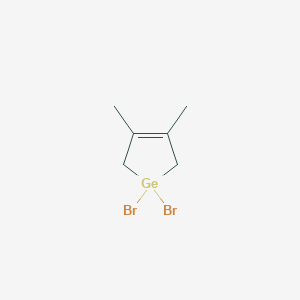

![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)


